molecular formula C23H24ClN3O3 B11234311 1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11234311
M. Wt: 425.9 g/mol
InChI Key: ZZSWNZWTNWTTKF-UHFFFAOYSA-N
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Description

1-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

The synthesis of 1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.

Scientific Research Applications

1-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can be compared with similar compounds such as:

    Quinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities.

    Carbamoyl derivatives: Compounds with carbamoyl groups often have similar reactivity and applications.

    Chloro-substituted aromatic compounds: These compounds exhibit similar substitution reactions and can be used in similar synthetic pathways.

The uniqueness of 1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C23H24ClN3O3/c1-4-26(5-2)23(30)17-13-22(29)27(20-12-7-6-9-16(17)20)14-21(28)25-19-11-8-10-18(24)15(19)3/h6-13H,4-5,14H2,1-3H3,(H,25,28)

InChI Key

ZZSWNZWTNWTTKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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